1-亚油酰基-3-棕榈酰基-rac-甘油

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

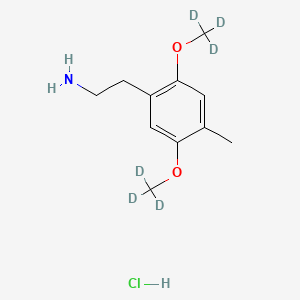

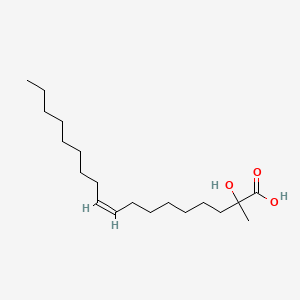

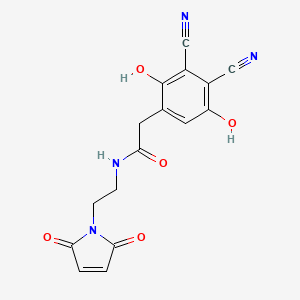

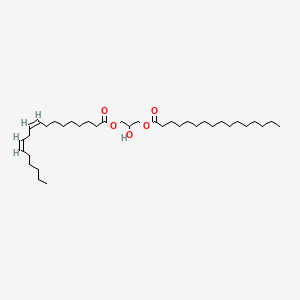

1-Linoleoyl-3-palmitoyl-rac-glycerol is a diacylglycerol that contains linoleic acid at the sn-1 position and palmitic acid at the sn-3 position . It has been found in wheat bran extracts and dry-cured, but not raw, Iberian ham .

Molecular Structure Analysis

The molecular formula of 1-Linoleoyl-3-palmitoyl-rac-glycerol is C37H68O5 . The SMILES representation isO=C (OCC (O)COC (CCCCCCCCCCCCCCC)=O)CCCCCCC/C=C\\C/C=C\\CCCCC . Physical And Chemical Properties Analysis

1-Linoleoyl-3-palmitoyl-rac-glycerol is a solid at room temperature . It has a formula weight of 592.9 . It is soluble in DMF and ethanol .科学研究应用

医药应用

“1-亚油酰基-3-棕榈酰基-rac-甘油”是种子和植物油中的一种甘油三酯成分,常用于药物制剂。 它已被用作分析芝麻油中用于医药应用的标准成分 .

抗炎研究

该化合物已显示出在减轻各种炎症性疾病方面的潜力,例如肝炎、哮喘、类风湿性关节炎和口腔粘膜炎。 研究表明,它可能通过抑制中性粒细胞外渗和巨噬细胞中的趋化因子产生来减轻炎症 .

癌症治疗辅助

研究表明,“1-亚油酰基-3-棕榈酰基-rac-甘油”可能在减少与癌症治疗相关的副作用方面发挥作用,例如吉西他滨诱导的中性粒细胞外渗,从而可能改善治疗过程中的患者预后 .

口腔粘膜炎治疗

有证据表明,该化合物可以改善放化疗引起的口腔粘膜炎,这是一种常见且痛苦的癌症治疗副作用,可能是通过抑制坏死性凋亡途径实现的 .

材料科学

该化合物的性质可以在材料科学研究中进行分析,特别是在理解甘油三酯与其他物质混合时的相行为方面,如使用类似化合物进行的研究所示 .

作用机制

Target of Action

1-Linoleoyl-3-palmitoyl-rac-glycerol, a diacylglycerol, is characterized by the presence of linoleic acid (at the sn-1 position) and palmitic acid (at the sn-3 position) . This compound has been detected in wheat bran extracts and in dry-cured Iberian ham . It exhibits inhibitory activities against Lipoprotein-associated phospholipase A2 (Lp-PLA2) with IC50 values .

Mode of Action

It is known to inhibit the activity of lp-pla2, an enzyme involved in the metabolism of lipoproteins . By inhibiting this enzyme, it may affect the balance of lipoproteins in the body, potentially influencing lipid metabolism and related processes.

Pharmacokinetics

A study has shown that a self-emulsifying granule system (segs) and solid self-nanoemulsifying drug delivery system (snedds) enhanced the solubility of the drug approximately 36- and 32-fold as compared with the drug alone .

Result of Action

It has been shown to mitigate chemoradiation-induced oral mucositis by modulating necroptosis . It also attenuates gemcitabine-induced neutrophil extravasation via the inhibition of neutrophil-attracting chemokine production in macrophages .

安全和危害

While specific safety and hazards information for 1-Linoleoyl-3-palmitoyl-rac-glycerol is not available, general precautions such as avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed are recommended .

生化分析

Biochemical Properties

1-Linoleoyl-3-palmitoyl-rac-glycerol interacts with various biomolecules, playing a crucial role in biochemical reactions. For instance, it has been found to interact with epidermal growth factor receptors (EGFRs), which are crucial for inducing metastasis in cancer cells by promoting matrix metalloproteinase (MMP) expression .

Cellular Effects

1-Linoleoyl-3-palmitoyl-rac-glycerol has significant effects on various types of cells and cellular processes. It has been found to attenuate gemcitabine-induced neutrophil extravasation . It also ameliorates EGF-induced MMP-9 expression by promoting receptor desensitization in MDA-MB-231 cells .

Molecular Mechanism

At the molecular level, 1-Linoleoyl-3-palmitoyl-rac-glycerol exerts its effects through various mechanisms. It has been found to accelerate the assembly of EGFRs with c-Cbl and EPS15 and promote receptor degradation . This faster intracellular EGFR degradation reduces AP-1-mediated MMP expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Linoleoyl-3-palmitoyl-rac-glycerol change over time. For instance, it has been found to effectively attenuate EGF-induced mobility and invasiveness in cancer cells .

Dosage Effects in Animal Models

The effects of 1-Linoleoyl-3-palmitoyl-rac-glycerol vary with different dosages in animal models. For instance, it has been found to effectively decrease neutrophil migration induced by a single intraperitoneal administration of gemcitabine .

Metabolic Pathways

1-Linoleoyl-3-palmitoyl-rac-glycerol is involved in various metabolic pathways. For instance, it has been found to inhibit NADPH oxidase 2 (NOX2)-mediated reactive oxygen species production induced by gemcitabine .

属性

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYDYRLDJZZKEU-BCTRXSSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。